molecular formula C11H10N2O B1590383 (1-methyl-1H-imidazol-2-yl)(phenyl)methanone CAS No. 30148-17-5

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone

Cat. No. B1590383
CAS RN: 30148-17-5
M. Wt: 186.21 g/mol
InChI Key: JPCBFNIZUIYWIP-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-2-yl)(phenyl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, including the reaction of compound (10, 0.001 mol) with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid (6a, 0.001 mol) in 1,4-dioxane, followed by the addition of thionyl chloride (0.002 mol) and triethyl amine (15 mL) .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone was obtained .


Physical And Chemical Properties Analysis

The empirical formula of “(1-methyl-1H-imidazol-2-yl)(phenyl)methanone” is C11H12N2O, and its molecular weight is 188.23 . It is a solid compound .

Scientific Research Applications

Crystal Structure Studies

  • V-shaped Ligands with N-Heterocycles : A study by Wang et al. (2017) synthesized and characterized two V-shaped ligands, including bis(4-(1H-imidazol-1-yl)phenyl)methanone. X-ray diffraction analyses revealed three-dimensional networks in the crystal structures formed by various interactions (Wang et al., 2017).

Synthesis and Chemical Properties

  • Selective Synthesis : Zhan et al. (2019) designed a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine, showing versatility in organic synthesis (Zhan et al., 2019).
  • Conversion into Carbonyl Compounds : A study by Ohta et al. (1987) explored the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, demonstrating their conversion into carbonyl compounds (Ohta et al., 1987).

Antimicrobial Applications

  • Antimicrobial and Antiviral Evaluation : Sharma et al. (2009) synthesized and screened substituted imidazole derivatives for antimicrobial activity against various bacterial and fungal species. Some compounds showed potential as new antimicrobial molecules (Sharma et al., 2009).

Material Science

  • Corrosion Inhibition : Fergachi et al. (2018) investigated the use of a derivative as a corrosion inhibitor for mild steel, showing significant inhibition efficiency (Fergachi et al., 2018).
  • Polymer Synthesis and Properties : Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties, demonstrating their potential in material applications (Ghaemy et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . Given the broad range of biological activities of imidazole derivatives, there is potential for the development of novel drugs to overcome problems such as antimicrobial resistance .

properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBFNIZUIYWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489385
Record name (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone

CAS RN

30148-17-5
Record name (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methylimidazole (10.0 g, 122 mmol) in acetonitrile (120 mL) was added benzoyl chloride (14.1 mL, 122 mmol) followed by triethylamine (17.0 mL, 122 mmol), while keeping the internal temperature at 5° C. The mixture was stirred 18 h at room temperature. After filtration, the filtrate was concentrated in vacuo, diluted with ethyl acetate (200 mL) and sequentially washed with sat. aq. sodium bicarbonate (150 mL), water (100 mL) and brine (100 mL). The organic layer was dried over MgSO4 and concentrated in vacuo.to afford (1-methyl-1H-imidazol-2-yl)(phenyl)methanone [21.0 g, yield 83%; HPLC/MS: m/z=187 (M+H); log P(HCOOH)=1.38].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Belahlou, A Karakas, K Waszkowska… - Crystal Growth & …, 2023 - ACS Publications
A series of Cu(II), Co(II), Cd(II), Hg(II), Mn(II), and Zn(II) complexes (1–6) of (1-methyl-1H-imidazol-2-yl)(phenyl)methanone ligand (L) have been prepared and structurally characterized …
Number of citations: 0 pubs.acs.org
R Kerkatou, H Belahlou, M Bouchouit, F Berrah… - Journal of Molecular …, 2023 - Elsevier
This paper presents a combined experimental and computational study of two new mononuclear Zinc(II) coordination compounds. The {Zn(MICO) 2 Cl 2 } (I) and{Zn(MIPMO) 2 Cl 2 } (II) …
Number of citations: 0 www.sciencedirect.com
KFB Chung, T Zhu, TK Hyster - academia.edu
Experimental Procedures General. Unless otherwise noted, all chemicals and reagents for chemical reactions were obtained from commercial suppliers and used as received (Sigma-…
Number of citations: 3 www.academia.edu
S Karthik, K Muthuvel, T Gandhi - The Journal of Organic …, 2018 - ACS Publications
Imidazolium salts have been effectively employed as suitable acyl transfer agents in amidation and esterification in organic synthesis. The weak acyl C(O)–C imidazolium bond was …
Number of citations: 24 pubs.acs.org
RC Samanta, S De Sarkar, R Fröhlich, S Grimme…
Number of citations: 0

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